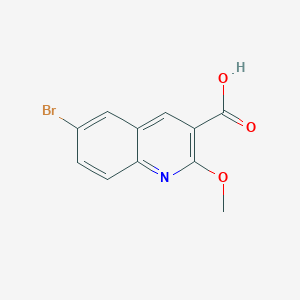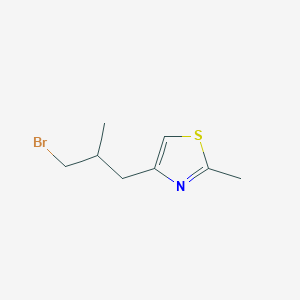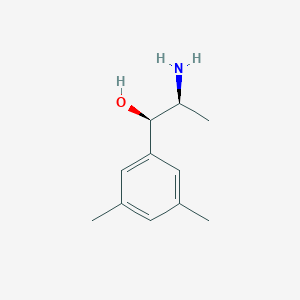
(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with a 3,5-dimethylphenyl substituent. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 3,5-dimethylacetophenone with a chiral borane reagent can yield the desired amino alcohol with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as the preparation of the ketone precursor, followed by its reduction under controlled conditions to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to achieve the desired stereochemistry and enantiomeric purity.
化学反应分析
Types of Reactions
(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 3,5-dimethylacetophenone or 3,5-dimethylbenzaldehyde.
Reduction: Formation of 3,5-dimethylphenylethylamine or 3,5-dimethylphenylpropanol.
Substitution: Formation of various substituted amino alcohols and amides.
科学研究应用
(1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
(1R,2S)-2-Amino-1-phenylpropan-1-ol: Lacks the 3,5-dimethyl substituents on the phenyl ring.
(1R,2S)-2-Amino-1-(4-methylphenyl)propan-1-ol: Has a single methyl substituent on the phenyl ring.
(1R,2S)-2-Amino-1-(3,4-dimethylphenyl)propan-1-ol: Methyl substituents are in different positions on the phenyl ring.
Uniqueness
The uniqueness of (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol lies in its specific stereochemistry and the presence of two methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1R,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI 键 |
YBAYZNDAGDFODI-ONGXEEELSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)[C@H]([C@H](C)N)O)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


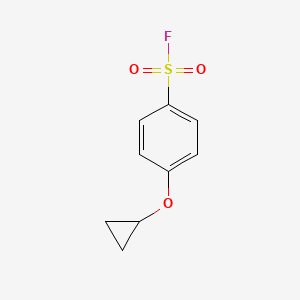
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)



![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)


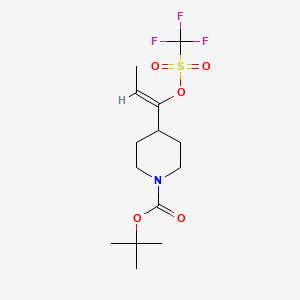
![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)
